xenopsin precursor fragment (XPF)
Description
Contextualizing Amphibian Host-Defense Peptides
The skin of amphibians is a remarkable biochemical factory, producing a vast arsenal (B13267) of host-defense peptides that serve as a primary line of defense against pathogens. nih.gov These secretions, often induced under stress, contain a cocktail of molecules, many of which possess potent antimicrobial, antiviral, or antifungal properties. nih.gov Within the family Pipidae, which includes the well-studied Xenopus (clawed frog) genus, several major families of these peptides have been identified, including the magainins, caerulein-precursor fragments (CPFs), and peptide glycine-leucine-amides (PGLas). nih.govdoaj.org
Alongside these highly active peptides, researchers have consistently isolated another class of peptides known as xenopsin (B549565) precursor fragments (XPFs). nih.gov These peptides are widely distributed in the skin secretions of clawed frogs from the genera Xenopus and Silurana. nih.gov They have also been detected in the gastrointestinal tract of Xenopus laevis, suggesting a broader physiological role beyond just skin defense. nih.govnih.gov
Significance of XPF in Peptide Biology Studies
The study of XPF holds particular significance not for its strength as an antimicrobial agent, but for what it reveals about molecular evolution and protein processing. The amino acid sequences of XPFs, along with other peptides like CPFs, are used in cladistic analyses to trace the evolutionary relationships between different frog species. For instance, analyses of host-defense peptides from the dodecaploid frog Xenopus ruwenzoriensis helped support theories about its evolutionary origin from an allopolyploidization event. nih.gov
Furthermore, the variable presence and processing of XPF in different tissues provide a valuable model for studying tissue-specific post-translational modification. nih.gov Understanding why some cells produce both XPF and its co-product, xenopsin, while others produce only one, offers insights into the regulation of gene expression and enzymatic pathways. nih.gov
Overview of XPF as a Biosynthetic Intermediate and Bioactive Moiety
XPF is fundamentally a biosynthetic intermediate, a remnant peptide cleaved from a larger precursor protein during the production of another bioactive peptide, xenopsin. nih.gov Both xenopsin and XPF are derived from a single precursor molecule, proxenopsin. nih.govnih.gov This precursor undergoes a series of enzymatic cuts, a process known as post-translational processing, to release the final, smaller peptides. nih.govsemanticscholar.org The co-localization of both XPF-like and xenopsin-like immunoreactivities in the granular glands of the skin and in certain cells of the stomach and esophagus of X. laevis confirms their shared origin from the same expressed gene and precursor molecule. nih.gov
Despite being a "fragment," XPF is not merely a cellular byproduct. The peptides themselves are secreted and possess their own, albeit generally modest, bioactivity. Research has shown that the antimicrobial potencies of XPF peptides are typically lower than those of other families like the CPF peptides. nih.gov However, some specific XPFs have demonstrated measurable effects. For example, XPF-C1, isolated from the skin of Xenopus clivii, exhibits growth-inhibitory activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. nih.gov This dual nature of XPF—as both a precursor fragment and a secreted bioactive peptide—makes it a compelling subject for research into the efficiency and multifunctionality of biological systems.
Interactive Data Table: XPF Peptides
The following table details the primary structures of various XPF peptides that have been isolated from the skin secretions of different frog species.
| Peptide Name | Species of Origin | Amino Acid Sequence |
|---|---|---|
| XPF | Xenopus laevis | Ser-Val-Pro-Ser-Glu-Glu-Asn-Asp-Glu-Ala-Gly-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-C1 | Xenopus clivii | Ser-Val-Pro-Thr-Glu-Asp-Asn-Asp-Glu-Ala-Ala-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-M1 | Xenopus muelleri | Ser-Val-Pro-Ser-Glu-Asp-Asn-Asp-Glu-Ala-Ala-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-A1 | Xenopus amieti | Ser-Val-Pro-Ser-Glu-Asp-Asn-Asp-Glu-Ala-Gly-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-B1 | Xenopus borealis | Ser-Val-Pro-Ser-Glu-Glu-Asn-Asp-Glu-Ala-Gly-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-R1 | Xenopus ruwenzoriensis | Ser-Val-Pro-Ser-Glu-Asp-Asn-Asp-Glu-Ala-Gly-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-R2 | Xenopus ruwenzoriensis | Ser-Val-Pro-Thr-Glu-Asp-Asn-Asp-Glu-Ala-Ala-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-R3 | Xenopus ruwenzoriensis | Ser-Leu-Pro-Thr-Glu-Glu-Asn-Asp-Glu-Ala-Gly-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-ST1 | Silurana tropicalis | Ser-Ile-Pro-Lys-Glu-Asp-Glu-Glu-Glu-Ala-Ala-Lys-Val-Asn-Gly-Gln-Glu-Pro |
| XPF-SE1 | Silurana epitropicalis | Ser-Val-Pro-Lys-Glu-Asp-Glu-Glu-Glu-Ala-Ala-Lys-Val-Asn-Gly-Gln-Glu-Pro |
Properties
CAS No. |
108460-66-8 |
|---|---|
Molecular Formula |
C11H10 |
Synonyms |
xenopsin precursor fragment (XPF) |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Xpf
Genetic Basis of XPF Precursor Synthesis
The foundation for XPF biosynthesis lies in the genetic information encoding its precursor protein, pro-xenopsin.
The complementary DNA (cDNA) encoding the xenopsin (B549565) precursor was first identified and cloned from the skin of Xenopus laevis. Researchers synthesized oligodeoxyribonucleotide probes based on the known amino acid sequence of the xenopsin peptide. These probes were used to screen a cDNA library constructed from messenger RNA (mRNA) extracted from the frog's skin. nih.gov
This process led to the isolation of a nearly full-length cDNA clone. Sequence analysis of this clone revealed that it corresponds to an mRNA of approximately 490 nucleotides. This mRNA contains the code for an 80-amino-acid precursor protein, which includes a putative signal sequence at its N-terminus and the xenopsin peptide sequence at its C-terminus. nih.gov The co-localization of XPF and xenopsin in the granular glands of the skin and in specific cells of the gastrointestinal tract strongly suggests they originate from this common precursor.
Detailed information regarding the specific exon-intron organization of the gene encoding the xenopsin/XPF precursor in Xenopus laevis is not extensively documented in publicly available scientific literature. While gene structure analysis has been performed for a separate class of visual proteins also named "xenopsins," these are functionally and genetically distinct from the peptide precursor found in amphibian skin and should not be confused.
Post-Translational Processing of Pro-Xenopsin to XPF
Once the pro-xenopsin protein is synthesized, it undergoes a series of modifications, known as post-translational processing, to release the bioactive peptides Xp and XPF. This process involves precise enzymatic cleavage.
The processing of pro-peptides into their active forms is typically carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. nih.gov These enzymes recognize and cleave proteins at specific sites, often at pairs of basic amino acid residues (like Lys-Arg or Arg-Arg) or sometimes at single basic residues. nih.gov
While direct experimental evidence pinpointing the exact prohormone convertase (e.g., PC1/3, PC2, furin) responsible for pro-xenopsin processing is limited, the nature of the cleavage products strongly implicates this enzyme family. Analysis of the peptides found in Xenopus skin secretions reveals that the xenopsin precursor is processed at single arginine and lysine (B10760008) residues. This pattern of cleavage at single basic amino acids is a known characteristic of certain prohormone convertases.
The 80-amino-acid pro-xenopsin sequence provides a template for identifying the specific cleavage sites that liberate XPF and xenopsin. Analysis of the peptide fragments isolated from Xenopus skin secretions indicates that processing of the pro-xenopsin molecule occurs via cleavage at single basic amino acid residues. This includes cleavage at single arginine residues and a less common cleavage on the N-terminal side of single lysine residues.
The known amino acid sequence of the pro-xenopsin precursor allows for the prediction of these cleavage sites. The xenopsin peptide itself is located at the C-terminus of the precursor and is flanked by a Lys-Arg dibasic pair, a classic cleavage signal for prohormone convertases. The generation of XPF and other related fragments occurs through additional cleavages within the remainder of the precursor sequence at other single basic residue sites.
Sequential Processing Events Leading to XPF Formation
The generation of xenopsin-related peptides, including XPF, from their tissue precursors is an enzymatic process. Research indicates that this processing is carried out by acid proteases, with the lysosomal enzyme cathepsin D being specifically implicated. nih.gov Lysates from rat polymorphonuclear leukocytes and macrophages can process a liver extract containing the precursor to generate xenopsin-related peptides. nih.gov This process is characterized by a low pH optimum, around 3.0 to 3.5, and is effectively inhibited by pepstatin A, a classic inhibitor of acid proteases like pepsin and cathepsin D. nih.govnih.gov
The processing involves endoproteolytic cleavage of the precursor protein at specific sites. While the exact cleavage sites that liberate XPF are defined by the sequence of the precursor, the general mechanism is consistent with the action of prohormone convertases and other processing enzymes found within the secretory pathway of neuroendocrine and exocrine cells. Immunohistochemical studies in Xenopus laevis have shown that in the granular glands of the skin, as well as in cells of the lower esophagus and stomach, both Xp-like and XPF-like immunoreactivities are present together. nih.gov This suggests that in these tissues, the precursor molecule undergoes a similar and complete post-translational processing cascade, yielding both peptides. nih.gov
However, in other tissues like the duodenum and large intestine, only Xp-like immunoreactivity was detected, implying that the processing of the precursor can be tissue-specific, potentially involving alternative cleavage pathways or selective peptide degradation or accumulation. nih.gov
| Enzyme/Factor | Source | pH Optimum | Inhibitor | Reference |
|---|---|---|---|---|
| Leukocyte Proteases | Rat Polymorphonuclear Leukocytes & Macrophages | ~3.5 | Pepstatin A | nih.gov |
| Cathepsin D | Lysosomal Enzyme | ~3.5 | Pepstatin A | nih.gov |
| Macrophage Secretions | Endotoxin-stimulated Rat Peritoneal Macrophages | 3.0 | Pepstatin A | nih.gov |
Co-expression and Co-processing with Other Peptide Families (e.g., Caerulein (B1668201) Precursor Fragment)
The granular glands of amphibian skin, particularly in Xenopus laevis, are a well-documented source of a diverse array of bioactive peptides. researchgate.netsemanticscholar.org Evidence strongly supports the co-expression of the xenopsin precursor with precursors of other peptide families, most notably the caerulein family. Caerulein is a decapeptide with structural and functional similarities to cholecystokinin. semanticscholar.org
Immunohistochemical studies have demonstrated that xenopsin-like and XPF-like immunoreactivities are co-localized within the granular glands of Xenopus laevis skin. nih.gov These same glands are known to synthesize and secrete caerulein. nih.govsemanticscholar.org The biosynthesis of caerulein involves a precursor protein that contains one or more copies of the caerulein sequence, which are flanked by pairs of basic arginine residues. nih.govnih.gov These basic residues serve as cleavage signals for prohormone convertases, a common mechanism for processing peptide hormones and neuropeptides.
Biological Distribution and Cellular Localization of Xpf
Occurrence in Amphibian Exocrine Glands and Secretions
The skin of amphibians is a rich source of various bioactive peptides, which are stored in specialized glands. Among these is the xenopsin (B549565) precursor fragment (XPF), which has been identified in the skin extracts of Xenopus laevis. These peptides play a role in the defense mechanisms of the amphibian, being released in response to stress or injury.
Immunohistochemical studies have pinpointed the precise location of XPF within the dermal tissues of adult Xenopus laevis. XPF-like immunoreactivity is specifically found to co-exist with xenopsin-like immunoreactivity within the granular glands of the skin. These granular glands are a type of alveolar gland responsible for synthesizing and storing a variety of bioactive molecules. The co-localization of both XPF and mature xenopsin within the same granular glands suggests that they are derived from a common precursor molecule and undergo similar post-translational processing within these specific cells.
Amphibian skin contains two primary types of alveolar glands: mucous and granular (or serous) glands. The granular glands are the specific sites where antimicrobial peptides and other defensive molecules, including XPF, are stored.
The secretion of peptides from the granular glands of amphibian skin is a regulated process. These glands are equipped with a neuromuscular secretory mechanism that facilitates the release of their contents onto the skin's surface. This release is typically triggered by external stimuli, such as a perceived threat or physical injury to the amphibian. The development of this secretory mechanism, including the formation of gland ducts in the epidermis, is essential for the effective deployment of these bioactive peptides.
Distribution within the Gastrointestinal Tract
Beyond the dermal tissues, the xenopsin precursor fragment has also been localized within the gastrointestinal tract of Xenopus laevis. This distribution, however, is not uniform and shows regional variations in the presence and co-localization of XPF and mature xenopsin.
In the gastrointestinal tract of adult Xenopus, both XPF-like and xenopsin-like immunoreactivities have been detected. Specifically, these two peptides are found to co-exist in specific granular cells located in the lower esophagus and the stomach. This parallel localization in both the skin's granular glands and these specific gastrointestinal cells strongly indicates that the same gene is expressed in these different tissues, and the precursor molecule is processed in a similar manner.
A notable difference in the distribution of XPF and mature xenopsin is observed in the more distal parts of the gastrointestinal tract. While xenopsin-like immunoreactivity is present in the duodenum and large intestine, XPF-like immunoreactivity is notably absent from these regions. In the duodenum, xenopsin-like immunoreactivity is found in tall, thin cells, and in the large intestine, it is localized in club-shaped cells.
This differential localization suggests an alternative regulatory mechanism at play. The absence of XPF in these intestinal cells could be due to selective peptide accumulation, where only mature xenopsin is stored, or it could imply the expression of a different gene that does not produce the XPF fragment.
The comparative analysis of XPF and mature xenopsin localization reveals a pattern of co-expression in some tissues and differential expression in others. The co-localization in the granular glands of the skin and in specific cells of the lower esophagus and stomach points to a shared synthesis and processing pathway from a common precursor.
Conversely, the exclusive presence of xenopsin immunoreactivity in certain cells of the duodenum and large intestine highlights a divergence in peptide processing or gene expression in these parts of the digestive system.
Interactive Data Table: Localization of XPF and Xenopsin Immunoreactivity
| Tissue/Organ | Cellular Localization | XPF Immunoreactivity | Xenopsin Immunoreactivity | Co-localization |
| Skin | Granular Glands | Present | Present | Yes |
| Lower Esophagus | Specific Granular Cells | Present | Present | Yes |
| Stomach | Specific Granular Cells | Present | Present | Yes |
| Duodenum | Tall, Thin Cells | Absent | Present | No |
| Large Intestine | Club-shaped Cells | Absent | Present | No |
Presence in Other Biological Fluids or Tissues (if applicable)
Immunohistochemical and biochemical studies have successfully identified the xenopsin precursor fragment in a range of biological tissues and, to a lesser extent, in biological fluids. The localization often coincides with that of xenopsin, suggesting a common origin and potential coordinated function.
In the amphibian Xenopus laevis, XPF-like immunoreactivity has been co-localized with xenopsin-like immunoreactivity in the granular glands of the skin. nih.gov Additionally, these co-existing immunoreactivities are found in specific granular cells within the lower esophagus and stomach of this species. nih.gov However, studies have shown that while xenopsin-like immunoreactivity is present in the duodenum and large intestine, XPF-like immunoreactivity is not detected in these tissues. nih.gov
In mammals, research has also confirmed the presence of the xenopsin precursor. In canines, a 27-residue segment of the xenopsin precursor has been isolated from acidic extracts of the stomach. nih.gov Studies in rats have demonstrated the presence of xenopsin precursor in various tissues, with the highest levels found in the kidney, liver, and skin. nih.gov Lower levels of the precursor were identified in skeletal muscle and plasma. nih.gov
The following table summarizes the documented presence of xenopsin precursor fragment or its precursor in various biological fluids and tissues across different species.
Comparative and Evolutionary Biology of Xpf
Phylogenetic Relationships of XPF Precursors Across Anuran Species
The XPF peptide family is phylogenetically related to a broader group of bioactive peptides found in anuran skin, including magainins, caerulein-precursor fragments (CPF), and peptide glycine-leucine-amide (PGLa). Genomic and transcriptomic analyses reveal that these diverse defense peptides often originate from precursors with strikingly similar structures. In some cases, different types of peptides, such as a hormonal-like peptide (HLP) and an antimicrobial peptide (AMP), are processed from the very same precursor molecule.
This shared ancestry suggests that the genes encoding these defense peptides arose from a common ancestral gene, likely one that coded for a gastrointestinal hormone. Through processes of gene duplication and subsequent functional diversification, this ancestral gene gave rise to a cluster of genes encoding a variety of defense peptides. This co-evolution means these peptides are not only subject to the same gene-regulatory mechanisms but also share interdependent evolutionary histories. The close relationship between XPF and other defense peptides underscores a common evolutionary strategy in anurans for developing a complex chemical defense system from a limited set of ancestral genes.
Identification of XPF Orthologs and Paralogs in Xenopus and Silurana Genera
The genera Xenopus and Silurana (often considered a sub-genus of Xenopus), collectively known as African clawed frogs, are excellent models for studying gene family evolution due to frequent polyploidization events in their history. Within these genera, multiple forms of XPF have been identified, which can be classified as orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome).
In the diploid frog Silurana (Xenopus) tropicalis, a single cluster of 15 homologous defense peptide genes has been identified. This cluster contains several paralogous xpf genes, which arose from local gene duplication events. These paralogs show considerable variation in length and exon structure. Some of these duplicated genes show signs of becoming non-functional, with one identified as a pseudogene due to a premature stop codon.
The table below details the identified XPF paralogs in the S. tropicalis genome, highlighting their genomic characteristics.
| Gene Name | Number of Exons | Size (approx. kb) | Status |
| xpf-St4 | 5 | --- | Transcriptionally Active |
| xpf-St5 | 5 | >23.5 | Transcriptionally Active |
| xpf-St6 | 5 | --- | Transcriptionally Active |
| xpf-St7 | 5 | --- | Transcriptionally Active |
| xpf-St7p | --- | --- | Inactivated (lacks 5'-UTR and start codon) |
| xpf-St8 | 5 | --- | Transcriptionally Active |
| xpf-St8p | --- | --- | Pseudogene (premature stop codon) |
This interactive table provides a summary of XPF paralogs identified in the Silurana tropicalis genome.
Comparisons between different species, such as the diploid S. tropicalis and the tetraploid Silurana paratropicalis, or between tetraploid and octoploid Xenopus species, reveal the complex fate of these genes following whole-genome duplication events.
Evolutionary Dynamics of XPF Gene Families
The evolution of the XPF gene family is a dynamic process shaped by gene duplication, diversification, and the profound impact of whole-genome duplication (polyploidization).
Mechanisms of Gene Duplication and Diversification
Gene duplication is a primary engine of evolutionary novelty, providing the raw genetic material for new functions to arise. biorxiv.orgembopress.org The XPF gene family has expanded primarily through tandem duplication, where a gene is duplicated and the copy is located adjacent to the original, and whole-genome duplication (WGD). embopress.orgmdpi.com
Once a gene is duplicated, the resulting paralogs can have several fates:
Nonfunctionalization: One copy accumulates mutations and becomes a non-functional pseudogene. This is a common outcome.
Neofunctionalization: One copy retains the original function, while the other acquires a novel function through mutation. frontiersin.org The evolution of the entire defense peptide arsenal (B13267) from an ancestral gastrointestinal hormone is a prime example of neofunctionalization on a grand scale.
Subfunctionalization: The two gene copies partition the ancestral functions between them. For instance, different XPF paralogs might specialize in targeting different types of pathogens.
These processes of duplication and subsequent diversification have allowed the XPF gene family to evolve and adapt, contributing to the complexity of the frog's chemical defense. mdpi.com
Impact of Polyploidization Events on XPF Gene Copy Number and Expression Fate
Polyploidy, or whole-genome duplication, has occurred multiple times in the evolutionary history of Xenopus and Silurana, leading to tetraploid (four sets of chromosomes), octoploid (eight sets), and even dodecaploid (twelve sets) species. Intuitively, one might expect that a doubling of the genome would lead to a doubling of the number of functional genes. However, studies on the XPF gene family and its relatives show this is not the case.
Comparative analyses between diploid, tetraploid, and octoploid species have revealed that the number of XPF paralogs does not increase proportionally with the ploidy level. This suggests that after a WGD event, the most common fate for the duplicated antimicrobial peptide genes, including XPF, is nonfunctionalization (gene silencing). uenf.br The genome undergoes a process of diploidization, where it sheds redundant gene copies to restore genomic stability and normal gene dosage. researchgate.net While some duplicated XPF genes are retained and may evolve new or subdivided functions, many are lost or silenced over evolutionary time. frontiersin.orguenf.br
Conservation of Xenopsin-Related Precursor Structures in Mammalian Systems
While xenopsin (B549565) and its precursor fragments are best characterized in amphibians, evidence suggests that related structures exist in mammals. Studies using immunohistochemistry and radioimmunoassay have demonstrated the presence of substances immunologically related to xenopsin in the gastric mucosa of humans and dogs.
These mammalian counterparts appear to share structural similarities with amphibian xenopsin, particularly in their C-terminal regions. Gel chromatography has identified at least two forms of this immunoreactive substance in dogs: one larger than amphibian xenopsin and another of a similar size. This suggests that a precursor system, analogous to the one in amphibians, may also exist in mammals, where a larger protein is processed to release smaller bioactive peptides. These peptides are localized in endocrine cells of the gastric antral mucosa and may function as gastrointestinal signaling molecules.
Evolutionary Pressure and Adaptive Significance of XPF Diversity
The evolution and maintenance of the XPF gene family are driven by strong selective pressures, primarily from the constant threat of pathogens. plos.org The skin is a critical first line of defense for amphibians, and a diverse arsenal of antimicrobial peptides provides a robust barrier against a wide range of bacteria, fungi, and other microorganisms.
The diversification of XPF paralogs is of significant adaptive advantage. Each peptide variant can have a slightly different spectrum of activity, and a cocktail of multiple peptides is more effective at combating a variety of pathogens and reduces the likelihood of microbes developing resistance. This dynamic is a form of evolutionary arms race, where the host's defense system continuously evolves in response to the evolution of pathogens. plos.org Genes involved in immunity are often observed to be under positive selection, indicating that novel mutations that enhance the host's defensive capabilities are rapidly fixed in the population. mdpi.combiorxiv.orgnih.gov
The origin of XPF and other defense peptides from a hormonal precursor represents a major evolutionary innovation, co-opting an existing gene for a new, critical role in innate immunity. nih.gov The subsequent expansion and diversification of the XPF family through gene duplication and polyploidy, even with widespread gene loss, has provided the raw material for the fine-tuning of this essential defense system, highlighting the adaptive significance of this dynamic gene family.
Advanced Methodological Approaches in Xpf Research
High-Throughput Peptidomic Analysis for XPF Variant Discovery
High-throughput peptidomic analysis, primarily utilizing mass spectrometry, has been instrumental in the discovery and characterization of XPF variants. This approach allows for the large-scale identification and quantification of peptides from complex biological samples, such as the skin secretions of Xenopus species.
A crucial technique in this field is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a typical workflow, skin secretions are first subjected to liquid chromatography to separate the complex mixture of peptides. The separated peptides are then ionized and analyzed by a mass spectrometer. The first stage of mass analysis (MS1) measures the mass-to-charge ratio of the intact peptides. Subsequently, selected peptides are fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). This tandem mass spectrometry approach provides peptide sequence information, enabling the identification of known XPFs and the discovery of novel variants. nih.govmdpi.com
Peptidomic analysis of skin secretions from the dodecaploid frog Xenopus ruwenzoriensis successfully identified three distinct peptides belonging to the XPF family. nih.gov This highlights the power of peptidomics in cataloging the diversity of these peptides within a single species. Such studies often employ de novo sequencing algorithms, which can determine the amino acid sequence of a peptide directly from its fragmentation pattern without relying on a pre-existing protein database. This is particularly valuable for discovering novel variants or studying species with unsequenced genomes.
Quantitative peptidomics, which involves stable isotope labeling or label-free quantification methods, can be employed to compare the abundance of different XPF variants between different samples or conditions. This can provide insights into the differential processing of the xenopsin (B549565) precursor or the regulation of XPF production.
Table 1: Key Mass Spectrometry-Based Techniques in XPF Variant Discovery
| Technique | Principle | Application in XPF Research |
| LC-MS/MS | Separates peptides by liquid chromatography followed by mass analysis and fragmentation for sequencing. nih.gov | Identification and sequencing of XPF variants from biological extracts. nih.gov |
| De Novo Sequencing | Derives peptide sequence directly from the MS/MS fragmentation pattern. | Discovery of novel XPF variants without prior sequence information. |
| Quantitative Peptidomics | Measures the relative or absolute abundance of peptides. | Comparing the expression levels of different XPF variants. |
Genomic and Transcriptomic Profiling for Gene Expression Studies
Understanding the regulation of XPF production necessitates the study of its corresponding gene expression. Genomic and transcriptomic profiling techniques offer powerful tools to investigate the xenopsin precursor gene and its expression patterns.
Next-generation sequencing (NGS) technologies have revolutionized gene expression analysis, enabling comprehensive transcriptomic profiling (RNA-seq). xenbase.orgnih.gov By sequencing the entire complement of RNA in a given tissue or cell type, researchers can quantify the expression levels of the xenopsin precursor gene. This can be used to identify tissues with high expression and to study how expression changes in response to various stimuli or during development. xenbase.org For instance, transcriptomic studies in Xenopus laevis can reveal the developmental stages at which the xenopsin gene is actively transcribed. nih.govnih.gov
More advanced transcriptomic techniques provide even greater resolution. Single-cell transcriptomics (scRNA-seq) allows for the analysis of gene expression at the level of individual cells. xenbase.orgbiologists.comnih.govbiorxiv.orgzju.edu.cn This is particularly valuable for dissecting cellular heterogeneity within a tissue and identifying the specific cell types responsible for producing the xenopsin precursor. An updated single-cell transcriptomic atlas of the Xenopus embryo provides a valuable resource for identifying cell populations expressing the xenopsin gene during development. biologists.comnih.govbiorxiv.org
Spatial transcriptomics is an even more recent innovation that preserves the spatial context of gene expression within a tissue section. abcam.comdromicslabs.comnih.govgenewiz.comelifesciences.org This technology allows researchers to create a map of where different genes are being expressed, providing crucial insights into the spatial organization of XPF-producing cells and their microenvironment.
Table 2: Genomic and Transcriptomic Techniques for XPF Gene Expression Analysis
| Technique | Principle | Application in XPF Research |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. xenbase.orgnih.gov | Quantifying xenopsin precursor gene expression in different tissues and conditions. |
| Single-Cell RNA-Seq | Transcriptome analysis of individual cells. xenbase.orgbiologists.comnih.govbiorxiv.orgzju.edu.cn | Identifying the specific cell types that express the xenopsin precursor gene. |
| Spatial Transcriptomics | Gene expression analysis that retains spatial information within a tissue. abcam.comdromicslabs.comnih.govgenewiz.comelifesciences.org | Mapping the location of xenopsin precursor-expressing cells within tissues. |
Advanced Immunochemical Techniques for High-Resolution Localization
Immunochemical techniques, which utilize antibodies to detect specific molecules, are essential for visualizing the cellular and subcellular localization of XPF. Advanced microscopy methods have significantly enhanced the resolution and detail of these analyses.
Immunohistochemistry (IHC) and immunofluorescence (IF) are widely used methods to detect XPF in tissue sections. zju.edu.cngenewiz.comnih.govnih.gov An immunohistochemical study on Xenopus laevis demonstrated that XPF-like immunoreactivity is co-localized with xenopsin in the granular glands of the skin and in specific granular cells of the lower esophagus and stomach. nih.govyoutube.com This co-localization suggests that the precursor is processed similarly in these tissues. nih.govyoutube.com However, the study also noted that some cells in the duodenum and large intestine showed immunoreactivity for xenopsin but not for XPF, indicating potential differences in precursor processing or peptide accumulation. nih.govyoutube.com
To achieve higher resolution, confocal microscopy is often employed in conjunction with immunofluorescence. This technique uses a pinhole to reject out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of XPF distribution within cells and tissues.
For even finer localization, super-resolution microscopy techniques can be applied. nih.govresearchgate.netbiorxiv.orgnih.govarxiv.org These methods, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), bypass the diffraction limit of light, allowing for visualization at the nanoscale. This could potentially be used to pinpoint the precise location of XPF within subcellular compartments, such as secretory granules.
Immuno-electron microscopy offers the highest resolution for subcellular localization. This technique combines the specificity of antibodies with the high magnification of an electron microscope, enabling the visualization of XPF within specific organelles with nanometer precision.
Table 3: Advanced Immunochemical Techniques for XPF Localization
| Technique | Principle | Potential Application in XPF Research |
| Confocal Immunofluorescence | Uses a pinhole to obtain high-resolution optical sections. nih.gov | 3D reconstruction of XPF distribution in cells and tissues. |
| Super-Resolution Microscopy | Overcomes the diffraction limit of light for nanoscale imaging. nih.govresearchgate.netbiorxiv.orgnih.govarxiv.org | Precise subcellular localization of XPF within organelles like secretory vesicles. |
| Immuno-electron Microscopy | Combines antibody labeling with electron microscopy. | Ultrastructural localization of XPF at the highest resolution. |
Biophysical Characterization of XPF-Membrane Interactions
Understanding the biological function of XPF may require detailed characterization of its interactions with cell membranes. A variety of biophysical techniques can be employed to study these interactions at the molecular level.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of peptides when bound to or embedded within lipid bilayers, which mimic a cell membrane. nih.govnih.gov By isotopically labeling the XPF peptide, researchers can use solid-state NMR to gain insights into its secondary structure, orientation, and depth of insertion into the membrane.
Molecular dynamics (MD) simulations provide a computational approach to study peptide-membrane interactions with atomic-level detail. mdpi.comnih.govmdpi.comnih.govabyntek.com These simulations can model the binding process of XPF to a lipid bilayer, identify key amino acid residues involved in the interaction, and predict the energetic favorability of this interaction. MD simulations can also reveal how XPF might alter the structure and dynamics of the membrane itself. mdpi.com
These computational models can help to understand the initial steps of peptide-membrane interactions, such as the peptide binding to the membrane surface and its subsequent potential to disrupt the membrane. mdpi.com
Table 4: Biophysical Techniques for Studying XPF-Membrane Interactions
| Technique | Principle | Application in XPF Research |
| Solid-State NMR Spectroscopy | Determines the structure and dynamics of molecules in a solid or semi-solid state. nih.govnih.gov | Characterizing the structure and orientation of XPF when interacting with a lipid bilayer. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. mdpi.comnih.govmdpi.comnih.govabyntek.com | Modeling the binding of XPF to membranes and predicting its effect on membrane structure. |
Recombinant Expression Systems for XPF Production and Modification
To obtain sufficient quantities of XPF for structural and functional studies, and to create modified versions of the peptide, recombinant expression systems are indispensable.
While bacterial systems like E. coli are commonly used for recombinant protein production, they may not be ideal for peptides like XPF that might require post-translational modifications for full activity. Eukaryotic expression systems, such as yeast, are often preferred.
The methylotrophic yeast Pichia pastoris is a particularly powerful and widely used system for the production of heterologous proteins, including bioactive peptides. nih.govyoutube.compatsnap.com P. pastoris offers several advantages, including the ability to perform eukaryotic post-translational modifications, high expression levels, and the capacity for secretion of the recombinant protein into the culture medium, which simplifies purification. youtube.compatsnap.com The use of strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, allows for tightly controlled and high-level production of the target peptide. nih.gov
This system could be engineered to produce not only the native XPF sequence but also variants with specific amino acid substitutions or fusions to other proteins or tags. This would facilitate structure-function relationship studies and the development of XPF-based research tools.
Cell-free expression systems represent an alternative approach that offers rapid protein synthesis in a controlled in vitro environment. These systems could be particularly useful for producing small quantities of XPF for initial screening purposes or for incorporating non-natural amino acids.
Table 5: Recombinant Expression Systems for XPF Production
| Expression System | Key Features | Suitability for XPF Production |
| Pichia pastoris | Eukaryotic, capable of post-translational modifications, high yield, secretes proteins. nih.govyoutube.compatsnap.com | Ideal for producing correctly folded and potentially modified XPF in large quantities. |
| Cell-Free Systems | Rapid, in vitro protein synthesis, allows for incorporation of non-natural amino acids. | Useful for rapid screening of XPF variants and for producing specifically labeled peptides. |
Emerging Research Avenues and Unanswered Questions for Xpf
Deeper Elucidation of XPF-Specific Signal Transduction Pathways
A significant gap in our knowledge is the precise mechanism by which XPF exerts its biological effects at a cellular level. Currently, there is a lack of specific research identifying the receptors and intracellular signaling cascades that are activated by XPF. The mature peptide, xenopsin (B549565), is known to be structurally related to mammalian neurotensin (B549771) and can be generated from tissue precursors by enzymes from macrophages during inflammatory responses. nih.gov This suggests that xenopsin, and potentially XPF, might interact with G protein-coupled receptors, similar to other neuropeptides. However, the specific pathways for XPF remain uncharacterized.
Future research must focus on identifying specific cell surface receptors for XPF. This would involve techniques such as ligand binding assays using labeled XPF on various cell types, followed by receptor isolation and characterization. Once a receptor is identified, downstream signaling events can be mapped. Investigating the activation of common signaling molecules like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and intracellular calcium, as well as the involvement of protein kinase cascades, will be crucial. nih.govnih.gov Understanding these pathways is fundamental to deciphering the physiological function of XPF.
Functional Dissection of Individual XPF Variants and Their Biological Specificities
Research has revealed that the xenopsin precursor does not only yield xenopsin and a single XPF, but a variety of peptide fragments. nih.gov Analysis of skin secretions from Xenopus laevis using high-performance liquid chromatography (HPLC) and mass spectrometry has identified numerous components that originate from the xenopsin precursor. nih.gov These fragments result from additional processing events, including cleavage at single arginine residues and a novel cleavage on the N-terminal side of single lysine (B10760008) residues. nih.gov
While these variants have been identified, their specific biological activities remain almost entirely unknown. nih.gov It has been noted that their composition resembles mast cell degranulating peptides like melittin, and they share some limited homology with the hemolytic peptide bombinin, but functional confirmation is needed. nih.gov A critical avenue of research will be to synthesize these individual XPF variants and screen them for a range of biological activities. This should include assays for antimicrobial, hemolytic, cytotoxic, and immunomodulatory effects, such as mast cell degranulation and histamine (B1213489) release. nih.gov Determining the specific function of each variant will clarify why the precursor is processed into multiple fragments and whether they act synergistically or have distinct roles.
Regulatory Networks Governing Differential XPF Expression Across Tissues and Developmental Stages
Initial studies have shown a fascinating differential distribution of XPF and the mature xenopsin peptide. Immunohistochemical studies in Xenopus laevis have demonstrated that XPF and xenopsin immunoreactivities are co-localized in the granular glands of the skin and in specific granular cells within the lower esophagus and stomach. nih.gov This co-existence suggests that in these tissues, the same gene is expressed and the precursor undergoes similar post-translational processing. nih.gov
However, in the duodenum and large intestine, only xenopsin-like immunoreactivity was detected, with no corresponding signal for XPF. nih.gov This raises a key unanswered question: what regulatory mechanisms govern this tissue-specific difference? The divergence could be due to several factors that require investigation. There may be tissue-specific processing enzymes (proteases) that rapidly degrade XPF in the gut after cleavage, or perhaps there is selective accumulation or transport of xenopsin, but not XPF, in these intestinal cells. nih.gov Another possibility is the expression of a different, yet related, gene in these specific intestinal cells that does not produce the XPF epitope recognized by the antibody. nih.gov Future research should focus on analyzing the gene expression and the complement of processing enzymes in these different tissues throughout various developmental stages, from tadpole to adult, to understand this complex regulatory network. nih.gov
Ecological and Environmental Factors Influencing XPF Production and Function
The production of skin peptides in amphibians is a dynamic process, often influenced by external pressures. Peptides stored in the granular glands of the skin can be released in high concentrations when an amphibian is stressed or injured. researchgate.net This response is a key part of their innate immune system. frontiersin.org While it is known that microbial pathogens can induce the expression of antimicrobial peptides (AMPs) and that injury can trigger their release, the specific ecological and environmental factors that modulate XPF production are yet to be determined. mdpi.comoup.com
Unanswered questions in this area include:
Does the presence of specific pathogens, such as bacteria or fungi, upregulate the transcription of the xenopsin precursor gene?
How do environmental stressors like temperature fluctuations, UV radiation, or pollutants affect the baseline and induced levels of XPF in the skin? oup.com
Is XPF production influenced by the composition of the amphibian's skin microbiome, which itself is shaped by the environment? nih.gov
Investigating these questions will require exposing amphibians to controlled environmental challenges and subsequently measuring XPF levels in skin secretions and tissue extracts. This research is vital for understanding how amphibians adapt their chemical defenses to their immediate environment.
Exploration of Novel Biological Roles beyond Antimicrobial Defense
While many amphibian skin peptides are known for their antimicrobial properties, the full spectrum of biological activity for XPF is likely broader. The mature peptide, xenopsin, is considered a homolog of mammalian hormones and neurotransmitters, and its precursor fragments may have similarly diverse functions. nih.gov Early studies noted that XPF variants resemble peptides known to degranulate mast cells, and generated xenopsin-related peptides can stimulate histamine secretion from mast cells and contraction of smooth muscle. nih.govnih.gov
This points to potential roles for XPF in inflammation, immunomodulation, and tissue repair. For instance, many amphibian skin peptides have been found to promote wound healing. oup.com Future studies should explicitly test XPF and its variants for such activities. Assays could include measuring the migration of skin cells (keratinocytes and fibroblasts) in response to XPF, examining its effect on blood vessel formation (angiogenesis), and assessing its ability to modulate the release of cytokines from immune cells. Discovering such novel roles would significantly expand our understanding of the importance of this precursor fragment.
Integration of XPF Research with Broader Amphibian Declines and Pathogen Challenges
Amphibian populations worldwide are facing severe declines, with emerging infectious diseases like chytridiomycosis (caused by the fungus Batrachochytrium dendrobatidis) and ranavirus infections being major drivers. nih.gov The amphibian skin's chemical arsenal (B13267), a rich secretion of bioactive peptides, is a critical first line of defense. oup.com These peptides, including various AMPs, can inhibit the growth of bacteria and fungi and even neutralize viruses. frontiersin.org
Q & A
Q. What experimental protocols are standard for isolating XPF from Xenopus skin secretions?
To isolate XPF, researchers typically use peptidomic analysis of norepinephrine-stimulated skin secretions. This involves HPLC purification followed by mass spectrometry for structural confirmation. The process includes homogenizing skin tissue, extracting peptides via acidified solvents, and fractionating secretions using reverse-phase chromatography. Validation via Edman degradation or tandem mass spectrometry ensures peptide identity .
Q. How is the antimicrobial efficacy of XPF assessed in vitro?
Minimum inhibitory concentration (MIC) assays are performed against bacterial/fungal strains (e.g., E. coli, S. aureus). XPF is serially diluted in broth media, inoculated with pathogens, and incubated for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth. Activity is often compared to CPF peptides, which generally show higher potency (e.g., XPF-C1: MIC = 12.5 µM vs. E. coli) .
Q. What methodologies are used for structural characterization of XPF?
Circular dichroism (CD) spectroscopy evaluates α-helical conformation in membrane-mimetic environments (e.g., SDS micelles). Nuclear magnetic resonance (NMR) or X-ray crystallography resolves 3D structures. Sequence alignment tools (e.g., Clustal Omega) identify conserved residues across species, such as the amphipathic helix critical for membrane disruption .
Advanced Research Questions
Q. How can conflicting reports on XPF’s antimicrobial potency be resolved?
Discrepancies may arise from species-specific variations (e.g., X. laevis vs. S. tropicalis), experimental conditions (e.g., pH, salt concentration), or post-translational modifications. Standardizing MIC protocols (e.g., CLSI guidelines) and cross-referencing with genomic data (e.g., precursor gene homology) can mitigate inconsistencies. Phylogenetic analysis of precursor genes helps contextualize functional divergence .
Q. What strategies elucidate evolutionary conservation of XPF precursor genes?
Comparative genomics identifies homologous export exons encoding signal peptides and pro-regions across Xenopus and Silurana. Transcriptome sequencing of skin secretions and phylogenetic reconstruction using tools like BLAST or MEGA reveal conserved regulatory elements. For example, XPF precursors share bifunctional stages with CPF, suggesting ancestral gene duplication events .
Q. How should proteolytic processing studies of XPF precursors be designed?
Use pulse-chase labeling in frog skin explants to track precursor cleavage. Inhibitors (e.g., protease cocktail) isolate specific enzymatic steps. Mass spectrometry identifies intermediate fragments. In silico prediction tools (e.g., ProP 1.0) map cleavage sites, validated via mutagenesis. Studies show XPF maturation involves endopeptidases that later inactivate the peptide .
Methodological Considerations
Q. What capillary electrophoresis (CE) parameters optimize XPF fragment analysis?
Select fluorescent dyes (e.g., FAM) compatible with CE laser detection. Use size standards (e.g., GS500-LIZ) calibrated for 50–500 bp ranges. Buffer pH and voltage gradients (e.g., 15 kV for 30 min) are optimized to resolve XPF’s 21–27 residue length. Post-run analysis with software like GeneMapper ensures reproducibility .
Q. How can transcriptomic data enhance functional studies of XPF?
RNA-seq of Xenopus skin glands identifies co-expressed proteases and regulatory genes. CRISPR-Cas9 knockout models validate precursor processing pathways. For example, silencing XPF-associated export exons disrupts peptide maturation, linking genetic structure to bioactive output .
Data Interpretation Frameworks
Q. What statistical models are suitable for comparing XPF activity across studies?
Meta-analysis using random-effects models accounts for heterogeneity in MIC values. Multivariate regression adjusts for covariates (e.g., peptide concentration, bacterial strain). Phylogenetic ANOVA tests functional divergence between frog clades .
Q. How do PICOT/FINER frameworks apply to XPF research questions?
- PICOT : Population (e.g., X. laevis peptides), Intervention (XPF vs. CPF), Comparison (antimicrobial efficacy), Outcome (MIC reduction), Time (24-hour incubation).
- FINER : Ensure questions are feasible (e.g., lab resources), novel (e.g., evolutionary insights), and relevant (e.g., antibiotic resistance applications) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
